Adipic acid, cobalt salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

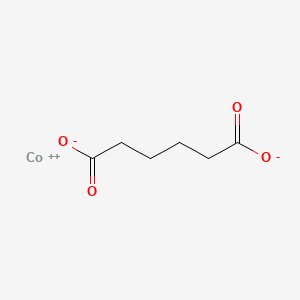

Adipic acid, cobalt salt is a compound formed by the reaction of adipic acid with cobalt. Adipic acid, also known as hexanedioic acid, is an important industrial dicarboxylic acid primarily used in the production of nylon. The cobalt salt of adipic acid is utilized in various chemical processes due to its unique properties, including its role as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of cyclohexane, cyclohexanol, or cyclohexanone using nitric acid as an oxidant. The cobalt salt can be prepared by reacting adipic acid with cobalt compounds under controlled conditions. The reaction typically involves dissolving adipic acid in water or an appropriate solvent and adding a cobalt source, such as cobalt nitrate or cobalt acetate, followed by crystallization to obtain the cobalt salt.

Industrial Production Methods: Industrial production of adipic acid involves the oxidation of cyclohexane in the presence of air or oxygen, followed by purification steps to isolate the adipic acid. The cobalt salt is then produced by reacting the purified adipic acid with cobalt compounds in large-scale reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Catalytic Role in Cyclohexane Oxidation to Adipic Acid

Cobalt adipate functions as a catalyst in the oxidation of cyclohexane to adipic acid, a key intermediate in nylon production. Studies demonstrate:

-

Mechanism : Cobalt must exist as cobaltic ions (Co³⁺) during the reaction. Cobalt adipate dissociates to release Co³⁺, which initiates radical chain reactions for cyclohexane oxidation .

-

Process Conditions :

Table 1: Performance in Cyclohexane Oxidation

| Parameter | Value/Outcome | Source |

|---|---|---|

| Adipic acid yield | Up to 88 mol% | |

| Byproduct distribution | Glutaric acid (9–15%), Succinic acid (8–14%) | |

| Induction period | Reduced by initiators (e.g., cyclohexanone) |

pH-Dependent Dissociation and Reactivity

Cobalt adipate’s solubility and dissociation vary with pH, influencing its bioavailability and catalytic activity:

-

Acidic conditions (pH 1.5) : Complete dissociation into Co²⁺/Co³⁺ and adipic acid .

-

Neutral conditions (pH 7.4) : Partial dissociation (~30–46% in simulated body fluids) .

Table 2: Dissociation in Simulated Fluids

| Fluid Type | pH | Dissociation (%) |

|---|---|---|

| Gastric fluid | 1.5 | 100 |

| Intestinal fluid | 7.4 | 30.8 |

| Lysosomal fluid | 4.5–5.0 | 100 |

Comparative Efficacy with Other Cobalt Salts

Cobalt adipate’s performance aligns with other cobalt carboxylates in oxidation reactions:

-

Catalytic Activity : Comparable to cobalt neodecanoate and cobalt acetate in cyclohexane oxidation systems .

-

Selectivity : Outperforms halogenated cobalt complexes (e.g., Co-HBr systems) in minimizing byproducts like glutaric acid .

Table 3: Catalyst Comparison

| Catalyst | Adipic Acid Selectivity | Reaction Time (hr) |

|---|---|---|

| Cobalt adipate | 78–88% | 0.5–3 |

| Cobalt isooctanoate | 63–80% | 3–6 |

| [p-ClTPPFe]₂O | 80% (KA oil) | N/A |

Reaction with Initiators and Solvents

Scientific Research Applications

Chemical Synthesis and Catalysis

Adipic Acid Production

One of the primary applications of cobalt salts in relation to adipic acid is in the oxidation of cyclohexane to adipic acid. Cobalt salts serve as catalysts in this process, enhancing the yield and efficiency of the reaction. The process typically involves oxidizing cyclohexane in the presence of oxygen and a cobalt salt, where the cobalt ion must be maintained in its cobaltic form for optimal activity. Research indicates that yields can reach up to 88% under controlled conditions .

Mechanism and Optimization

The catalytic process is sensitive to several parameters including temperature, pressure, and the presence of initiators. For instance, maintaining temperatures between 50°C to 150°C and pressures of 50 to 420 psi can significantly influence the conversion rates of cyclohexane to adipic acid. The presence of water and specific organic solvents like acetic acid further optimizes the reaction conditions .

Environmental Applications

Flue Gas Desulfurization (FGD)

Adipic acid and its derivatives are being explored as additives in flue gas desulfurization systems. These systems are crucial for reducing sulfur dioxide emissions from coal-fired power plants. Studies have shown that incorporating adipic acid can enhance the performance of FGD processes by improving the handling and disposal properties of by-products .

Degradation Studies

Research has also focused on the degradation rates of adipic acid in FGD systems. Factors such as pH, temperature, and the presence of trace metals like manganese affect these rates. Understanding these interactions is vital for optimizing FGD systems to minimize environmental impact while maximizing efficiency .

Case Studies

Mechanism of Action

The mechanism by which adipic acid, cobalt salt exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt ion in the salt acts as a Lewis acid, accepting electron pairs from substrates and stabilizing reaction intermediates. This coordination enhances the reactivity of the substrates, leading to efficient chemical transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Adipic acid, cobalt salt can be compared with other metal salts of adipic acid, such as:

- Adipic acid, iron salt

- Adipic acid, copper salt

- Adipic acid, nickel salt

Uniqueness: The cobalt salt of adipic acid is unique due to its specific catalytic properties, which differ from those of other metal salts. For example, cobalt salts are known for their ability to catalyze oxidation reactions more efficiently than iron or copper salts. Additionally, the stability and solubility of the cobalt salt in various solvents make it a preferred choice for certain industrial applications.

Biological Activity

Adipic acid, cobalt salt (C6H8CoO4), is a compound that has garnered attention in various fields including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and its role in industrial processes.

Chemical Structure and Properties

Adipic acid cobalt salt is a coordination complex formed by the interaction of cobalt ions with adipic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C6H8CoO4

- Molar Mass : 195.09 g/mol

Antimicrobial Properties

Cobalt complexes have been studied for their antimicrobial activities against various pathogens. Research indicates that cobalt(III) complexes exhibit significant antibacterial effects. For instance, cobalt salts have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that cobalt(III) complexes displayed higher antibacterial activity than traditional antibiotics in certain assays. The complexes were synthesized using ethylenediamine as a ligand and tested against multiple bacterial strains, showing notable inhibition zones compared to controls .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Higher than ciprofloxacin |

| Escherichia coli | 20 µg/mL | Comparable |

| Pseudomonas aeruginosa | 25 µg/mL | Lower than ampicillin |

Antiviral Activity

Cobalt complexes have also been investigated for their antiviral properties. Some studies have shown that these compounds can inhibit viral replication.

- Research Findings : A notable investigation revealed that certain cobalt(III) complexes inhibited HIV-1 protease with an EC50 value of 250 nM, indicating a strong potential for antiviral applications . The mechanism of action is thought to involve the formation of stable complexes with viral enzymes, disrupting their function.

Industrial Applications

Adipic acid is primarily used in the production of nylon and other synthetic fibers. The incorporation of cobalt salts in the production process enhances the efficiency of chemical reactions involved in adipic acid synthesis.

- Catalytic Role : Cobalt salts serve as catalysts in the oxidation of cyclohexane to adipic acid, significantly improving yield and reaction rates. Studies have shown that using cobalt as a catalyst can yield adipic acid with up to 90% efficiency under optimized conditions .

Safety and Toxicity

While cobalt compounds have beneficial applications, they also pose potential health risks. Prolonged exposure to cobalt salts can lead to respiratory issues and skin sensitization. Therefore, handling these compounds requires adherence to safety guidelines to mitigate risks.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing cobalt adipate, and what analytical techniques are essential for confirming its purity and structure?

- Methodology : Cobalt adipate can be synthesized via refluxing adipic acid dihydrazide (ADH) with cobalt(II) chloride hexahydrate in absolute ethanol for 2–4 hours. The reaction mixture is heated under controlled conditions to ensure ligand coordination and salt formation .

- Characterization : Key techniques include:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- Infrared (IR) spectroscopy to identify coordination bonds (e.g., Co–O stretching modes).

- Elemental analysis (C, H, N, Co) to verify stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. How do the solubility properties of cobalt adipate influence its application in aqueous reaction systems?

- Key Insight : Cobalt adipate salts exhibit moderate solubility in water, which is critical for homogeneous catalytic applications. For example, disodium adipate dissolves at 59 g/100 g water (14°C), while calcium adipate is less soluble (4 g/100 g at 13°C) .

- Methodological Consideration : Pre-dissolution in polar solvents (e.g., acetic acid) is often required for catalytic studies to ensure uniform dispersion of the cobalt center .

Advanced Research Questions

Q. How does the coordination environment of cobalt in adipate salts affect their redox behavior and catalytic activity in hydrocarbon oxidation?

- Mechanistic Analysis :

- In homogeneous systems, Co(II) ↔ Co(III) transitions are critical for activating O₂ or peroxides. For instance, Co(III) acetate in acetic acid facilitates cyclohexane oxidation to adipic acid with 75% selectivity at >80% conversion .

- In heterogeneous systems (e.g., CoAPO-5 molecular sieves), framework Co(II) sites inhibit µ-hydroxo dimer formation, enhancing stability and selectivity (45% adipic acid yield at 30–40% conversion) .

Q. Studies report contradictory selectivity data for adipic acid production using cobalt-based catalysts. What experimental variables explain these discrepancies?

- Critical Factors :

- Resolution Strategy : Optimize Co(II)/Co(III) ratios and solvent polarity while monitoring intermediate species via in-situ FTIR .

Q. What strategies mitigate cobalt leaching in heterogeneous catalytic systems for large-scale oxidation reactions?

- Approach :

- Immobilization : Encapsulate cobalt adipate in mesoporous silica or zeolites to restrict leaching.

- Ligand modification : Introduce chelating agents (e.g., pyridine derivatives) to stabilize Co centers in frameworks .

Q. Data Contradiction Analysis

Q. Why do some studies report adipic acid selectivities >70% with cobalt acetate, while others achieve only 45% with CoAPO-5?

- Root Cause : Homogeneous cobalt salts (e.g., Co(OAc)₂) allow direct interaction with hydrocarbons, enabling faster kinetics but lower stability. In contrast, CoAPO-5’s rigid framework limits active site accessibility but improves catalyst recyclability .

- Resolution : Compare turnover frequencies (TOF) under identical conditions. Homogeneous systems typically show higher TOF but require frequent catalyst replenishment .

Q. Methodological Best Practices

- Synthesis : Always include elemental analysis and spectroscopic data (IR, XRD) in supplementary files to validate new cobalt adipate compounds .

- Catalytic Testing : Report reaction conditions (solvent, O₂ pressure, temperature) in detail to enable reproducibility .

- Data Reporting : Use tables to summarize selectivity/yield trends and highlight anomalies for further investigation (see Table above) .

Properties

CAS No. |

54437-56-8 |

|---|---|

Molecular Formula |

C6H8CoO4 |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

cobalt(2+);hexanedioate |

InChI |

InChI=1S/C6H10O4.Co/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

ATFHQVJTPHERNM-UHFFFAOYSA-L |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.